Taxuspine W

Descripción general

Descripción

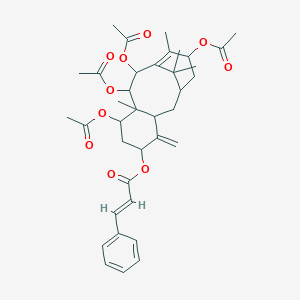

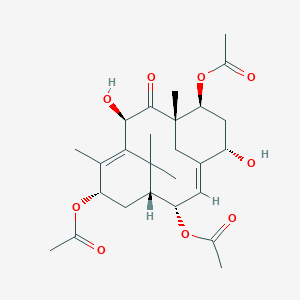

Taxuspine W is a unique taxoid isolated from the Japanese yew, Taxus cuspidata. Taxuspines, including this compound, are part of a group of diterpenoids that have garnered interest due to their structural complexity and biological activities. This compound, in particular, is distinguished by its rare 2(3→20)-abeotaxane skeleton, setting it apart from other taxane-related diterpenoids commonly found in yew trees (Hosoyama et al., 1996).

Synthesis Analysis

The synthesis of this compound and related compounds involves complex strategies to form their intricate structures. Advanced intermediates for Taxuspines, including strategies such as ring-closing metathesis, have been developed to construct highly constrained and functionalized macrocycles, demonstrating the feasibility of this approach for synthesizing such complex molecules (Galletti et al., 2007). Furthermore, the synthesis of oxygenated Taxuspine X analogues showcases the versatility of synthetic chemistry in creating "non-natural" natural products with significant biological activities (Avramova et al., 2008).

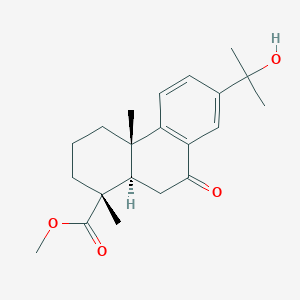

Molecular Structure Analysis

This compound's molecular structure is characterized by its 2(3→20)-abeotaxane skeleton, a very rare bicyclic taxane-related diterpenoid structure. The elucidation of this compound's structure was based on comprehensive spectroscopic data analysis, highlighting its distinctiveness among taxoids (Hosoyama et al., 1996).

Chemical Reactions and Properties

This compound, like other taxoids, participates in reactions characteristic of its functional groups and structural framework. While specific chemical reactions involving this compound have not been detailed extensively in available literature, studies on closely related compounds, such as Taxuspine X, indicate the potential for modifications that impact biological activity and drug resistance mechanisms (Castagnolo et al., 2010).

Aplicaciones Científicas De Investigación

Investigación sobre el Tratamiento del Cáncer

Taxuspine W: , como un compuesto bioactivo derivado de especies de Taxus, ha mostrado promesa en la investigación del tratamiento del cáncer. Es parte de un grupo de compuestos que han sido el foco de los estudios modernos de tratamiento del cáncer debido a sus propiedades citotóxicas . El mecanismo de acción del compuesto a menudo implica la interrupción de la función de los microtúbulos, lo cual es crucial para la división celular, lo que lo convierte en un potente agente anticancerígeno.

Desarrollo de Fármacos

Las actividades farmacológicas de This compound lo convierten en un posible compuesto principal en el desarrollo de nuevos fármacos . Su capacidad para interactuar con diversas vías biológicas permite a los investigadores diseñar fármacos que pueden dirigirse a mecanismos específicos dentro del cuerpo, ofreciendo un enfoque personalizado al tratamiento.

Desafíos de Extracción y Síntesis

La extracción y síntesis de This compound presentan desafíos significativos debido a la complejidad de su estructura y la escasez de especies de Taxus. Superar estos desafíos es crucial para la utilización sostenible de este compuesto en la investigación científica y las aplicaciones farmacéuticas .

Conservación de la Biodiversidad

This compound: se encuentra en Taxus mairei, una especie importante para la conservación de la biodiversidad. El estudio y la aplicación de este compuesto también contribuyen a los esfuerzos de conservación de la especie al destacar su valor y promover prácticas sostenibles .

Mecanismo de Actividad Farmacológica

La investigación sobre This compound incluye la elucidación de sus mecanismos de actividad farmacológica. Comprender cómo interactúa con los sistemas biológicos a nivel molecular puede conducir a avances en la forma en que tratamos diversas enfermedades .

Estrategias de Utilización Sostenible

Desarrollar estrategias de utilización sostenible para This compound es esencial. Esto implica crear métodos para su extracción, síntesis y aplicación que no agoten los recursos naturales ni dañen el medio ambiente .

Mecanismo De Acción

Target of Action

Taxuspine W is a natural product that can be isolated from the Japanese Yew Taxus cuspidata It is known that taxanes, a class of drugs to which this compound belongs, primarily target microtubules . Microtubules are essential to cell division, and taxanes stabilize GDP-bound tubulin in the microtubule .

Mode of Action

Taxanes, including this compound, disrupt microtubule function . They stabilize GDP-bound tubulin in the microtubule, thereby inhibiting the process of cell division as depolymerization is prevented . This essentially makes taxanes mitotic inhibitors .

Biochemical Pathways

It is known that taxanes affect the microtubule function, which is essential for cell division . By stabilizing GDP-bound tubulin in the microtubule, taxanes prevent depolymerization, thereby inhibiting cell division .

Result of Action

It is known that taxanes, including this compound, inhibit cell division by disrupting microtubule function . This can lead to the death of rapidly dividing cells, such as cancer cells .

Action Environment

It is known that the taxus species, from which this compound is derived, are indigenous to various environments, and understanding their ecological distribution and environmental adaptability is critical .

Propiedades

IUPAC Name |

[(1E,3S,4R,6S,9R,11S,12S,14S)-3,12-diacetyloxy-9,14-dihydroxy-7,11,16,16-tetramethyl-10-oxo-6-tricyclo[9.3.1.14,8]hexadeca-1,7-dienyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36O9/c1-12-19(33-13(2)27)9-17-20(34-14(3)28)8-16-11-26(7,21(10-18(16)30)35-15(4)29)24(32)23(31)22(12)25(17,5)6/h8,17-21,23,30-31H,9-11H2,1-7H3/b16-8+/t17-,18-,19-,20-,21-,23+,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUIZFJGNEDXNJD-MKSBNKCPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(CC(=CC(C(C2(C)C)CC1OC(=O)C)OC(=O)C)C(CC3OC(=O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@]3(C/C(=C\[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)/[C@H](C[C@@H]3OC(=O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

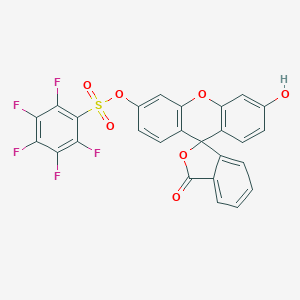

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Where is Taxuspine W found within the European yew (Taxus baccata)?

A1: Mass spectrometry imaging revealed that this compound is primarily located in the vascular tissue of one-year-old European yew sprigs. []

Q2: Has this compound been previously isolated from the seeds of Taxus mairei?

A2: No. While this compound has been previously identified in other parts of Taxus species, research indicates that this is the first time it has been isolated from the seeds of Taxus mairei. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Methoxyphenyl)methyl]-4-methyl-2-phenyl-5(4H)-oxazolone](/img/structure/B26109.png)

![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B26116.png)